
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one is a synthetic organic compound that belongs to the class of azepanones Azepanones are seven-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a linear amide.
Introduction of the Pentynyl Group: The pentynyl group can be introduced through a nucleophilic substitution reaction using a pentynyl halide or a similar reagent.
Addition of the Trimethylsilyl Group: The trimethylsilyl group can be added using a silylation reagent, such as trimethylsilyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pentynyl or trimethylsilyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alkenes or alkanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes.
類似化合物との比較
Similar Compounds
3-(Pent-3-yn-1-yl)azepan-2-one: Lacks the trimethylsilyl group, which may affect its stability and reactivity.
1-(Trimethylsilyl)azepan-2-one: Lacks the pentynyl group, which may influence its biological activity and chemical properties.
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)piperidin-2-one: A similar compound with a six-membered lactam ring instead of a seven-membered azepanone ring.
Uniqueness
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one is unique due to the presence of both the pentynyl and trimethylsilyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets.
特性
CAS番号 |
124943-62-0 |
|---|---|
分子式 |
C14H25NOSi |
分子量 |
251.44 g/mol |
IUPAC名 |
3-pent-3-ynyl-1-trimethylsilylazepan-2-one |
InChI |
InChI=1S/C14H25NOSi/c1-5-6-7-10-13-11-8-9-12-15(14(13)16)17(2,3)4/h13H,7-12H2,1-4H3 |
InChIキー |
RIOSCZQEZSFQQF-UHFFFAOYSA-N |
正規SMILES |
CC#CCCC1CCCCN(C1=O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
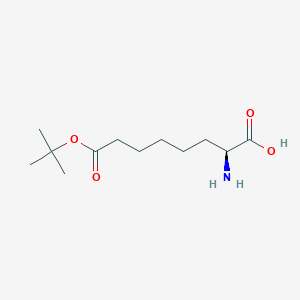
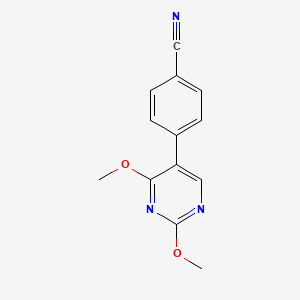
![5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)


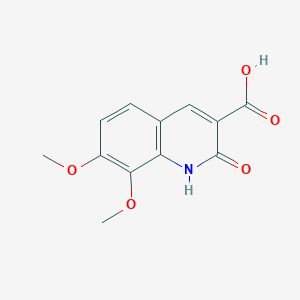
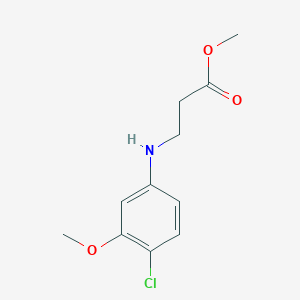
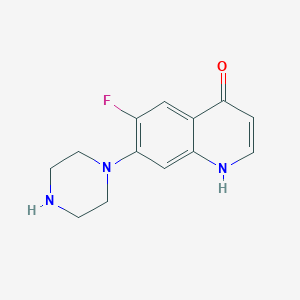
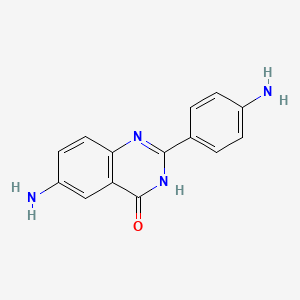


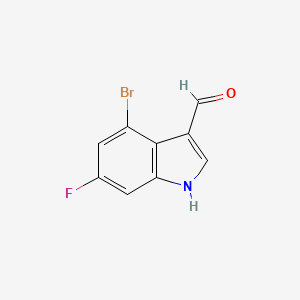
![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)
